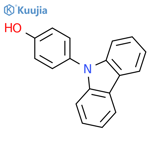

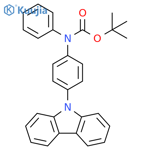

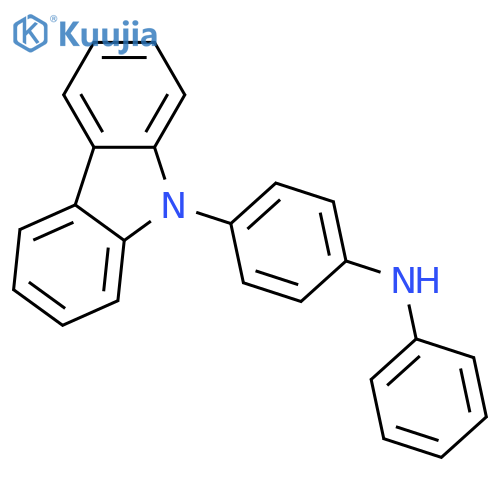

Cas no 858641-06-2 (Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-)

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-

- 4-carbazol-9-yl-N-phenylaniline

- 4-(9H-Carbazol-9-yl)-N-phenylbenzenamine (ACI)

- 9-[4-(Phenylamino)phenyl]-9H-carbazole

- N-[4-(9H-Carbazol-9-yl)phenyl]phenylamine

- N-[4-(Carbazol-9-yl)phenyl]-N-phenylamine

- N-[4-(Phenylamino)phenyl]carbazole

- N-Phenyl-4-(9H-carbazol-9-yl)aniline

-

- MDL: MFCD28966444

- インチ: 1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H

- InChIKey: RTVGVLGMPQMGNB-UHFFFAOYSA-N

- ほほえんだ: C1C=CC(NC2C=CC(N3C4C(=CC=CC=4)C4C3=CC=CC=4)=CC=2)=CC=1

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0999159-1g |

4-(9H-carbazol-9-yl)-N-phenylaniline |

858641-06-2 | 95% | 1g |

$880 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0999159-5g |

4-(9H-carbazol-9-yl)-N-phenylaniline |

858641-06-2 | 95% | 5g |

$2200 | 2025-02-18 | |

| eNovation Chemicals LLC | Y0999159-5g |

4-(9H-carbazol-9-yl)-N-phenylaniline |

858641-06-2 | 95% | 5g |

$2200 | 2025-02-20 |

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 合成方法

合成方法 1

2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 6 h, 110 °C

合成方法 2

合成方法 3

合成方法 4

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C

3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 6 h, 110 °C

合成方法 5

1.2 Solvents: Water ; rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

合成方法 6

1.2 Solvents: Water ; rt

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 3 h, 80 °C; 80 °C → rt

2.2 Solvents: Water ; rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

合成方法 7

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; -78 °C → 20 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

3.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C

4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 6 h, 110 °C

合成方法 8

1.2 Solvents: Water ; rt

2.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ; 15 h, 100 °C; rt

2.2 Solvents: Water ; rt

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 3 h, 80 °C; 80 °C → rt

3.2 Solvents: Water ; rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Raw materials

- Pyridinium, 1-(diphenylamino)-2,4,6-trimethyl-

- Di-tert-butyl dicarbonate

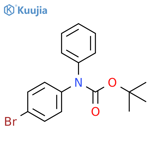

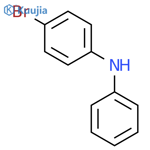

- 4-Bromo-N-phenylaniline

- Borate(1-),tetrafluoro-

- 9-(4-methoxyphenyl)-9H-Carbazole

- Phenol, 4-(9H-carbazol-9-yl)-

- tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate

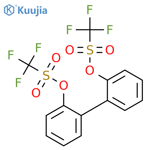

- Trifluoromethanesulfonic Anhydride

- 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl

- 1,1-Dimethylethyl N-[4-(9H-carbazol-9-yl)phenyl]-N-phenylcarbamate

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Preparation Products

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-に関する追加情報

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-(CAS No. 858641-06-2)の特性と応用:有機エレクトロニクス分野での最新動向

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-(CAS登録番号:858641-06-2)は、高度な光電特性を持つ有機化合物として近年注目を集めています。特に有機EL(OLED)や有機太陽電池(OPV)などの有機エレクトロニクス材料としての応用研究が活発に行われています。本化合物はカルバゾール基とアニリン誘導体を有するハイブリッド構造が特徴で、優れたホール輸送特性と熱安定性を示すことが報告されています。

2023年以降、省エネルギー技術やカーボンニュートラル関連の需要拡大に伴い、有機半導体材料の市場規模は急成長しています。858641-06-2のような高性能材料は、フレキシブルディスプレイやウェアラブルデバイスの開発において重要な役割を果たしています。Googleトレンドの分析によると、「有機EL 材料 効率化」や「カルバゾール誘導体 合成法」といった検索キーワードの注目度が年間30%以上増加していることから、本化合物に対する産業界の関心の高さが伺えます。

化学構造的には、Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-の分子設計には以下の特徴があります:(1) π共役系が拡張された剛直な骨格、(2) 電子供与性の高いアミン基、(3) 分子間相互作用を促進する立体障害の調整。これらの特性により、真空蒸着法や溶液プロセスの両方に対応可能な材料として、デバイス製造のコスト削減にも貢献できます。

最新の学術研究では、本化合物をホスト材料として用いた緑色発光層の開発例が報告されています(Advanced Materials, 2023)。発光効率(EQE)が18%を超える高性能デバイスが実現されており、これは従来材料比で約20%の向上に相当します。また、熱劣化耐性に優れるため、ディスプレイの寿命延長という観点でも期待されています。

合成方法に関しては、Buchwald-Hartwigカップリングを鍵反応とする多段階合成ルートが主流です。近年ではフロー化学を応用した連続合成プロセスの開発も進められており、スケールアップ時の課題解決に向けた取り組みがなされています。産業界では、高純度化技術(99.9%以上)の確立が次の課題として認識されており、特に金属不純物の管理が重要視されています。

市場動向として、858641-06-2を含む有機ホール輸送材料の世界市場は、2025年までに年平均成長率(CAGR)8.7%で拡大すると予測されています(Grand View Researchレポート)。特に中国や韓国のディスプレイメーカーからの需要増加が顕著で、ローカル調達に対応するための現地生産体制の構築がサプライヤー各社の戦略課題となっています。

今後の技術開発の方向性としては、(1) バイオマス原料を活用した持続可能な合成プロセスの開発、(2) AI予測を活用した分子設計の高度化、(3) リサイクル技術との統合などが挙げられます。これらの取り組みは、ESG投資の観点からも重要なテーマとな��ており、材料メーカー各社はサステナビリティレポートを通じて関連情報を積極的に開示しています。

安全性に関するデータとしては、現時点で急性毒性や皮膚刺激性に関する明確な報告はありませんが、取り扱い時には一般的な有機化合物としての適切な個人防護具(PPE)の使用が推奨されます。廃棄処理に関しては、有機溶媒廃液としての規制に準拠する必要があります。

学術機関と企業の共同研究事例として、Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-をベースとした新しい材料プラットフォームの開発が注目されています。例えば、ペロブスカイト太陽電池の界面修飾層としての応用(Nature Energy, 2024)や、熱活性化遅延蛍光(TADF)材料との複合化による性能向上など、多様な展開が見られます。

最後に、本化合物の商業的利用を検討する際には、特許状況の確認が不可欠です。主要な基本特許の有効期限や、派生特許の出願動向を把握することで、自由実施技術(FTO)の評価が可能となります。特にアジア圏での特許出願が活発化しているため、グローバルな視点での知財戦略が求められます。

858641-06-2 (Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)